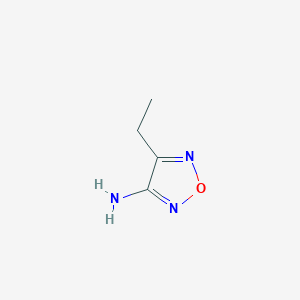

4-Ethyl-1,2,5-oxadiazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethyl-1,2,5-oxadiazol-3-amine is a chemical compound with the CAS Number: 763141-02-2 . It has a molecular weight of 113.12 and is typically stored at room temperature . The compound is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7N3O/c1-2-3-4(5)7-8-6-3/h2H2,1H3,(H2,5,7) . This indicates that the compound contains 4 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The compound’s structure is further characterized by its InChI key, OTERRMWTPZGJLB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 71-72 degrees .Aplicaciones Científicas De Investigación

Structural and Therapeutic Significance

4-Ethyl-1,2,5-oxadiazol-3-amine, as part of the 1,3,4-oxadiazole family, has a significant presence in the field of medicinal chemistry due to its unique structure and therapeutic properties. The 1,3,4-oxadiazole ring, a five-membered aromatic ring, is a common feature in various synthetic molecules and is known for its effective binding with different enzymes and receptors in biological systems. This binding is facilitated through multiple weak interactions, making 1,3,4-oxadiazole derivatives potent in eliciting a broad spectrum of bioactivities. This structural feature is pivotal in the development of compounds with high therapeutic potency for treating various ailments, highlighting its immense developmental value in medicinal chemistry (Verma et al., 2019).

Biological Activities and Drug Synthesis

The oxadiazole nucleus, particularly the 1,3,4 variant, is a prominent scaffold in new drug development. These compounds are integral in the synthesis of novel medicinal species due to their potential in treating numerous diseases. The recent focus on synthesizing innovative 1,3,4-oxadiazole derivatives and exploring their medicinal applications underscores their importance. The period between 2005 and 2019 saw significant advancements in both the synthesis methods and the biological applications of these compounds, contributing valuable knowledge to the field (Nayak & Poojary, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

It is known that oxadiazole derivatives, which include 4-ethyl-1,2,5-oxadiazol-3-amine, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that the targets of this compound could be the biological systems involved in these infections.

Mode of Action

It is known that oxadiazoles possess hydrogen bond acceptor properties , which could allow them to interact with their targets via numerous non-covalent interactions. This interaction could result in changes to the target’s function, thereby exerting the compound’s therapeutic effects.

Biochemical Pathways

Given its potential anti-infective properties , it can be inferred that the compound may affect the biochemical pathways related to the life cycle of the infectious agents it targets.

Result of Action

Given its potential anti-infective properties , it can be inferred that the compound may inhibit the growth or activity of the infectious agents it targets, leading to a reduction in infection symptoms.

Análisis Bioquímico

Biochemical Properties

It is known that oxadiazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, diabetic, immunosuppressive, antimicrobial, anti-helminthic, and antiparasitic properties .

Cellular Effects

Oxadiazole derivatives have been shown to exhibit significant anti-cancer activity when evaluated against human cancer cell lines .

Molecular Mechanism

Some oxadiazole derivatives have been found to interact non-covalently with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), blocking entry into the enzyme gorge and catalytic site, respectively .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 71-72 degrees Celsius and is stable at room temperature .

Propiedades

IUPAC Name |

4-ethyl-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-2-3-4(5)7-8-6-3/h2H2,1H3,(H2,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTERRMWTPZGJLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NON=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

763141-02-2 |

Source

|

| Record name | 4-ethyl-1,2,5-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415141.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2415142.png)

![4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2415150.png)

![N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B2415153.png)